molecular formula C12H9NO3S B14703089 Benzene, 1-nitro-2-(phenylsulfinyl)- CAS No. 18739-95-2

Benzene, 1-nitro-2-(phenylsulfinyl)-

Cat. No.: B14703089
CAS No.: 18739-95-2
M. Wt: 247.27 g/mol
InChI Key: UQDQXWRDAPUTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-nitro-2-(phenylsulfinyl)-: is an organic compound with the molecular formula C12H9NO2S It is a derivative of benzene, where a nitro group and a phenylsulfinyl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-2-(phenylsulfinyl)- typically involves the nitration of benzene followed by the introduction of the phenylsulfinyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group to the benzene ring. The phenylsulfinyl group can be introduced through a reaction with phenylsulfinyl chloride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-nitro-2-(phenylsulfinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro and phenylsulfinyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene, 1-nitro-2-(phenylsulfinyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-2-(phenylsulfinyl)- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenylsulfinyl group can undergo various chemical transformations. These interactions can influence biological pathways and chemical processes, making the compound valuable for research and development.

Comparison with Similar Compounds

  • Benzene, 1-nitro-2-(phenylsulfanyl)-
  • Benzene, 1-nitro-2-(phenylsulfonyl)-

Comparison:

  • Benzene, 1-nitro-2-(phenylsulfanyl)- has a phenylsulfanyl group instead of a phenylsulfinyl group, which affects its reactivity and chemical properties.
  • Benzene, 1-nitro-2-(phenylsulfonyl)- has a phenylsulfonyl group, which introduces different chemical behavior due to the presence of an additional oxygen atom.

Properties

CAS No.

18739-95-2

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

1-(benzenesulfinyl)-2-nitrobenzene

InChI

InChI=1S/C12H9NO3S/c14-13(15)11-8-4-5-9-12(11)17(16)10-6-2-1-3-7-10/h1-9H

InChI Key

UQDQXWRDAPUTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.